Belvarafenib (HM95573/GDC-5573) is a potent and selective type II pan-RAF kinase inhibitor. [, , , , , ] Unlike first-generation RAF inhibitors that primarily target BRAF V600 mutants, Belvarafenib inhibits the activity of multiple forms of RAF, including BRAF (wild-type and V600 mutants), CRAF, and ARAF. [, , , ] This broader inhibitory profile makes it a promising therapeutic candidate for various cancers driven by mutations in the RAS/RAF pathway, including those with intrinsic or acquired resistance to first-generation RAF inhibitors. [, , , ]
Synthesis Analysis
Two papers, "An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib" [] and "Synthesis of Belvarafenib" [], provide details on the synthesis of Belvarafenib. Unfortunately, both papers are not publicly available, limiting the discussion of specific synthesis methods and technical details.
Molecular Structure Analysis
Belvarafenib functions as a type II RAF kinase inhibitor, meaning it binds to the inactive conformation of RAF kinases. [, ] Unlike type I inhibitors that promote RAF dimerization and paradoxical activation of the MAPK pathway, Belvarafenib inhibits RAF dimerization and avoids this undesired effect. [, ] By binding to the kinase domain of RAF, Belvarafenib blocks the phosphorylation of downstream effectors MEK and ERK, ultimately inhibiting the MAPK pathway. [, , , , ]
Studies have shown that Belvarafenib can inhibit the growth of cancer cells harboring BRAF V600 mutations, as well as those with NRAS or KRAS mutations. [, , , , ] This broader activity profile distinguishes it from first-generation RAF inhibitors and suggests its potential in treating a wider range of cancers.
Mechanism of Action
ARAF Mutations: Studies identified acquired ARAF mutations as a potential mechanism of resistance to Belvarafenib. [, ]
MEK1 Mutations: Analysis of circulating tumor DNA from patients treated with Belvarafenib and cobimetinib revealed an emergence of MEK1 mutations, suggesting a potential resistance mechanism to combined RAF/MEK inhibition. []
Single-Cell Multiomic Profiling:
Belvarafenib has been utilized in a study employing the "Overloading And unpacKing" (OAK) technique for ultra-high throughput single-cell multiomic profiling. [] This study investigated transcriptomic responses of melanoma cells treated with Belvarafenib, identifying a rare cell population exhibiting resistance to the drug.
Applications
Cancer Treatment:
Melanoma: Belvarafenib demonstrated clinical activity in patients with NRAS-mutant and BRAF-mutant melanoma, including those previously treated with checkpoint inhibitors. [, , , , , ]
Acute Myeloid Leukemia (AML): In preclinical studies, Belvarafenib showed efficacy against NRAS- and KRAS-mutant AML, both alone and in synergy with the MEK inhibitor cobimetinib. []
Other Solid Tumors: Clinical trials are exploring Belvarafenib's efficacy in other solid tumors with RAS or RAF mutations, such as colorectal cancer, sarcoma, and gastrointestinal stromal tumors (GIST). [, , ]
Future Directions
Overcoming Resistance: Further research is needed to understand and overcome resistance mechanisms to Belvarafenib, including the role of ARAF and MEK1 mutations. [, , ] Strategies to circumvent resistance may involve combining Belvarafenib with other targeted therapies or immunotherapies. [, , ]
Expanding Clinical Applications: Ongoing and future clinical trials will further evaluate the safety and efficacy of Belvarafenib in various cancer types, potentially leading to its approval for a broader range of indications. [, , ]
Investigating Combination Therapies: Combining Belvarafenib with other targeted therapies, such as MEK inhibitors, CDK4/6 inhibitors, or immune checkpoint inhibitors, holds promise for enhancing its efficacy and addressing unmet medical needs in cancer treatment. [, , ]
Optimizing Treatment Strategies: Further research is needed to determine optimal dosing strategies, treatment durations, and patient selection criteria to maximize Belvarafenib's therapeutic benefit while minimizing potential side effects. []
Related Compounds
Relevance: Cobimetinib's relevance to Belvarafenib stems from their frequent pairing in preclinical and clinical trials for treating cancers with RAS pathway mutations. [] While both compounds target the MAPK pathway, they do so through different mechanisms, making their combination particularly effective.
Vemurafenib
Compound Description: Vemurafenib is a BRAF mutant selective inhibitor. [] It specifically targets the BRAF V600E mutation and has demonstrated efficacy in treating melanomas carrying this mutation. []
Relevance: Vemurafenib, unlike the pan-RAF inhibitor Belvarafenib, exhibits limited efficacy against cancers with NRAS or KRAS mutations. [] This distinction highlights Belvarafenib's potential as a broader-spectrum therapeutic agent for cancers driven by various RAS/RAF pathway mutations.
Dabrafenib
Compound Description: Similar to Vemurafenib, Dabrafenib is another BRAF mutant selective inhibitor. [] It shows activity against melanomas with the BRAF V600E mutation but demonstrates limitations in targeting cancers with other RAS or RAF mutations. []
Relevance: Dabrafenib's restricted activity against specific BRAF mutations contrasts with Belvarafenib's broader inhibitory profile across RAF isoforms. [] This difference positions Belvarafenib as a potentially more versatile treatment option for cancers driven by diverse RAF mutations.
Encorafenib
Compound Description: Encorafenib belongs to the first-generation class of BRAF inhibitors, specifically targeting BRAF V600 mutants. [, ] While effective against melanomas with this specific mutation, its clinical application faces limitations due to intrinsic and acquired drug resistance. []
Relevance: Similar to Vemurafenib and Dabrafenib, Encorafenib's specificity towards BRAF V600 mutations contrasts with Belvarafenib's broader pan-RAF inhibitory activity. [] This difference underscores the need for alternative RAF inhibitors like Belvarafenib to address the limitations of first-generation BRAF inhibitors and target a wider range of RAF mutations.
LY3009120
Compound Description: LY3009120 is a third-generation pan-RAF inhibitor, demonstrating activity against various RAF isoforms, including BRAF V600E and CRAF R391W. [] It binds to KRAS G12C-primed BRAF and CRAF, inhibiting their dimerization and downstream ERK phosphorylation. []
Relevance: LY3009120 shares a similar mechanism of action with Belvarafenib, acting as a pan-RAF inhibitor. [] Both compounds showcase the potential of this class of drugs in overcoming the limitations of first-generation RAF inhibitors and targeting a wider spectrum of RAF mutations in cancers.
LXH254
Compound Description: LXH254 represents another third-generation pan-RAF inhibitor with activity against various RAF isoforms. [] It exhibits similar binding properties to LY3009120, targeting KRAS G12C-primed BRAF and CRAF, inhibiting dimerization, and ultimately blocking downstream ERK phosphorylation. []
Relevance: LXH254's classification as a third-generation pan-RAF inhibitor aligns it with Belvarafenib in terms of their broader RAF inhibitory profiles. [] Both compounds showcase the potential of targeting multiple RAF isoforms, offering therapeutic opportunities for cancers with diverse RAF mutations.
Relevance: Despite both being classified as type II RAF inhibitors, Naphorafenib and Belvarafenib exhibit differences in their cell line targeting preferences. [] This distinction highlights the importance of continued research into various RAF inhibitors, even within the same class, to optimize treatment strategies based on specific cancer cell characteristics.
Day101
Compound Description: Day101, also known as bemcentinib, is a type II RAF inhibitor that demonstrates activity against multiple RAF isoforms while minimizing paradoxical activation. [] It effectively inhibits tumor cell growth and overcomes limited responses observed with first-generation RAF inhibitors. []
Relevance: Day101 shares its classification as a type II RAF inhibitor with Belvarafenib, indicating similar mechanisms of action and the potential to overcome limitations associated with first-generation RAF inhibitors. [] Both compounds represent promising candidates for treating cancers with diverse RAF mutations, offering broader target coverage compared to their predecessors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BDP FL-PEG5-azide is a PEG derivative with an azide group and BDP FL dye moiety. The azide group enables Click Chemistry and BDP FL dye moiety is highly compatible with FAM fluorescence measuring instruments. The hydrophilic PEG spacer arm increases water solubility and a membrane permeability.
BDP FL-PEG5-propargyl is a BDP FL derivative containing a reactive propargyl group and a hydrophilic PEG spacer arm. The propargyl group allows site-specific conjugation by Click Chemistry and is ideal for conjugation with antibodies, proteins or probes. The hydrophilic PEG spacer arm can increase water solubility.
BDP R6G is a borondipyrromethene dye matching Rhodamine 6G (R6G) channel. This derivative of the fluorophore contains aliphatic amine group in salt form.
The amine group can be conjugated with electrophiles. Amines can also used in enzymatic transamination.
BDP R6G is a bright and photostable dye whose absorption and emission spectra are similar to R6G (rhodamine 6G). Unlike R6G that is a xanthene dye, BDP R6G belongs to the borondipyrromethene class.
This is a terminal alkyne for copper-catalyzed Click chemistry.
BDP R6G is a borondipyrromethene dye, an analog of BODIPY® R6G. The fluorophore has absorption and emission spectra resembling R6G rhodamine.
The carboxylic acid can be used in experiments when conjugation of the dye to other molecules is not necessary. The carboxylic acid group can also be activated for subsequent labeling reactions like Steglich esterification.
BDP R6G is a borondipyrromethene fluorophore whose absorption and emission spectra match those of rhodamine 6G (R6G) dye.
Thiol labeling is often an option of choice for the modification of proteins. Limited number of cysteine residues in proteins allow for more site-specific labeling than NHS ester labeling of amine groups, which are encountered in large number in many proteins.
This maleimide is a thiol reactive dye. Please refer to our recommended labeling protocol to achieve modification of your protein with this reagent.